(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
Description
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a chiral amine featuring a cyclohexyl ring substituted with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 4-position and an ethanamine moiety in the (R)-configuration. Its molecular formula is C₂₀H₄₁NO₃Si, with a molecular weight of 371.63 g/mol (CAS 672314-58-8) . The TBS group enhances lipophilicity and stability, making it valuable as a synthetic intermediate in organic chemistry and drug development.
Properties
IUPAC Name |
(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3/t12-,13?,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNCCXUDNEXKJ-IYXRBSQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741235 | |
| Record name | (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672314-51-1 | |
| Record name | (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of this compound can be deconstructed into three key intermediates:
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Cyclohexane scaffold : Introduction of hydroxymethyl and amine functionalities at specific positions.
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Protection/deprotection : Sequential masking of the hydroxymethyl group with TBS and the amine with Boc (tert-butoxycarbonyl).
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Stereochemical control : Enantioselective formation or resolution of the R-configured amine.
TBS Protection of Cyclohexanol Derivatives
The foundational step involves the protection of a hydroxymethyl-substituted cyclohexanol. In the method reported by Gingras et al. (2004), 4-(hydroxymethyl)cyclohexanol is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding 4-(tert-butyldimethylsilyloxymethyl)cyclohexanol. This reaction typically proceeds in dichloromethane or dimethylformamide at 0–25°C, achieving near-quantitative conversion.
Conversion to Primary Amine
The alcohol is subsequently transformed into the primary amine via a two-step process:
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Mesylation : Reaction with methanesulfonyl chloride (MsCl) and triethylamine to form the mesylate.
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Ammonolysis : Displacement of the mesylate with aqueous ammonia or ammonium hydroxide under elevated temperatures (60–80°C).
To achieve stereocontrol, Gingras et al. employed chiral resolution using tartaric acid derivatives, isolating the R-enantiomer via fractional crystallization. Alternatively, asymmetric reductive amination of a ketone intermediate using a chiral catalyst (e.g., Ru-BINAP complexes) could directly yield the R-amine.
Boc Protection as an Intermediate
A related Boc-protected derivative, (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (C₂₀H₄₁NO₃Si), is synthesized by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This intermediate serves as a stable precursor for further functionalization, with deprotection achieved using trifluoroacetic acid (TFA) in dichloromethane.
Experimental Protocols and Optimization
Detailed Synthesis from Gingras et al. (2004)
Step 1: TBS Protection
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Reactants : 4-(Hydroxymethyl)cyclohexanol (1.0 equiv), TBSCl (1.2 equiv), imidazole (2.0 equiv).
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Conditions : Anhydrous DMF, 0°C to room temperature, 12 h.
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Yield : 95%.
Step 2: Mesylation
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Reactants : TBS-protected cyclohexanol (1.0 equiv), MsCl (1.5 equiv), Et₃N (3.0 equiv).
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Conditions : Dichloromethane, 0°C, 2 h.
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Yield : 89%.
Step 3: Ammonolysis
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Reactants : Mesylate (1.0 equiv), NH₃ (7N in MeOH, 10 equiv).
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Conditions : Sealed tube, 70°C, 24 h.
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Yield : 78% (racemic mixture).
Step 4: Chiral Resolution
Alternative Catalytic Asymmetric Route
A patent by Vertex Pharmaceuticals (US9145354B2) discloses a related synthesis employing asymmetric hydrogenation. A prochiral ketone intermediate, 4-(tert-butyldimethylsilyloxymethyl)cyclohexanone, is subjected to hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), yielding the R-amine with enantiomeric excess (ee) >95%.
Analytical Characterization
Critical spectroscopic data for this compound includes:
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¹H NMR (CDCl₃): δ 3.60 (s, 2H, -OCH₂-), 2.70–2.50 (m, 1H, -CH(NH₂)-), 1.70–1.20 (m, cyclohexyl H), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, Si-Me₂).
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¹³C NMR : δ 68.5 (OCH₂), 51.2 (CHNH₂), 29.8–24.1 (cyclohexyl C), 25.8 (Si-C(CH₃)₃), 18.3 (Si-C), -5.3 (Si-Me₂).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylamines.
Reduction: Further reduction to simpler amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or silyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Key Differences
The compound is compared to ethanamine derivatives with variations in substituents, ring systems, and stereochemistry. Below is a detailed analysis:
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The TBS group in the target compound significantly increases its logP compared to analogues like (1R)-1-(4-Cyclohexylphenyl)ethan-1-amine, making it more suitable for lipid-rich environments .
- Solubility : Bulky TBS reduces aqueous solubility but enhances compatibility with organic solvents. In contrast, methoxy-substituted derivatives (e.g., 2-Methoxy-2-(4-methylcyclohexyl)ethan-1-amine) exhibit better water solubility .
- Stability : The TBS group protects the hydroxymethyl moiety from oxidation, unlike unprotected analogues like 1-(4-(Difluoromethyl)phenyl)ethan-1-amine, which may degrade under acidic conditions .
Biological Activity
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, often referred to as (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H41NO3Si
- Molecular Weight : 371.63 g/mol
- CAS Number : 672314-58-8
Synthesis
The synthesis of this compound typically involves several steps, including the protection of amine functionalities and the introduction of the tert-butyldimethylsilyl (TBDMS) group. The synthesis pathway can be summarized as follows:
- Starting Materials : Cyclohexanol derivatives and amines.
- Protection Reaction : TBDMS group is introduced to protect hydroxyl groups.
- Amine Formation : The final amine is formed through reductive amination or similar reactions.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for neurotransmitter release or receptor activity.
- Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The TBDMS group may enhance solubility and bioavailability, contributing to this effect.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .
- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anticancer properties .
- Neuropharmacological Effects : Research involving animal models has indicated that the compound may have anxiolytic effects, potentially through modulation of GABAergic signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclohexanol derivatives. Key steps include:
- Silylation : Introducing the tert-butyldimethylsilyl (TBS) group via nucleophilic substitution using TBSCl and imidazole in anhydrous DMF .
- Chiral Resolution : Asymmetric hydrogenation or enzymatic resolution may be employed to achieve the (R)-configuration. Catalytic systems like Ru-BINAP complexes can enhance enantioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization improves purity. Monitor reaction progress via TLC and optimize temperature (e.g., 0–25°C) to minimize racemization .
Q. How can researchers confirm the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) to separate enantiomers. Retention time and peak symmetry validate enantiopurity .
- NMR Spectroscopy : and NMR (500 MHz, CDCl) identify key signals (e.g., TBS-OCH at δ 3.4–3.6 ppm). NOESY confirms spatial arrangement of the cyclohexyl and TBS groups .
- Polarimetry : Measure optical rotation () and compare with literature values for the (R)-enantiomer .
Advanced Research Questions
Q. What strategies are employed to assess the stability of the TBS group under various experimental conditions?
- Methodological Answer :
- Hydrolytic Stability : Expose the compound to acidic (HCl/THF), basic (NaOH/MeOH), or neutral aqueous conditions. Monitor deprotection via LC-MS or NMR (if fluorinated analogs are used) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
- Alternative Protecting Groups : Compare with triisopropylsilyl (TIPS) or trityl groups in parallel syntheses to evaluate robustness in target reactions .
Q. How should contradictory data regarding biological activity be analyzed and resolved?
- Methodological Answer :
- Assay Reprodubility : Validate results across multiple cell lines (e.g., HEK-293, SH-SY5Y) and animal models. Control for batch-to-batch variability in compound purity .
- Metabolite Screening : Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies (e.g., TBS cleavage in vivo) .
- Receptor Binding Studies : Perform competitive binding assays (e.g., -ligand displacement) to confirm target engagement specificity, particularly for neurological receptors like serotonin or dopamine transporters .
Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (P) and efflux ratios. Lipophilicity (logP) >2.5 enhances CNS uptake .
- Cytotoxicity Profiling : Screen against HepG2 (liver) and HEK-293 (kidney) cells using MTT assays. IC values >10 µM suggest low off-target toxicity .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use fluorogenic substrates and LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
